3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that combines several functional groups, including pyrazole, oxadiazole, and pyridine. These functional groups are known for their diverse chemical properties and biological activities. The compound’s structure makes it a valuable candidate for various applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles to form the pyrazole ring, followed by the formation of the oxadiazole ring through cyclization with nitrile oxides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-phenyl-1H-pyrazol-3-yl)pyridine: Similar structure but lacks the oxadiazole ring.
5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Similar structure but lacks the pyridine ring.
3-(1H-pyrazol-5-yl)pyridine: Similar structure but lacks the phenyl and oxadiazole rings.
Uniqueness
The uniqueness of 3-[5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine lies in its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H11N5O |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-(3-phenyl-1H-pyrazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11N5O/c1-2-5-11(6-3-1)13-9-14(20-19-13)16-18-15(21-22-16)12-7-4-8-17-10-12/h1-10H,(H,19,20) |
InChI Key |
GVWSRCRXGXZKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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